Chemical properties and structure of Epirubicin Hydrochloride
Chemical properties and structure of Epirubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Epirubicin Hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental protocols to support further investigation and application of this potent antineoplastic agent.
Chemical and Physical Properties
Epirubicin Hydrochloride is an anthracycline antibiotic and a 4'-epimer of doxorubicin.[1][2] It is an orange-red, crystalline powder.[3][4] The following tables summarize its key physicochemical properties.
Table 1: General Chemical Properties of Epirubicin Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₀ClNO₁₁ | [5][6] |
| Molecular Weight | 579.98 g/mol | [5][6][7] |
| CAS Number | 56390-09-1 | [4][5][8] |
| Appearance | Orange-red crystalline solid/powder | [3][4] |
| Melting Point | 185°C (decomposition) | [4] |
Table 2: Solubility of Epirubicin Hydrochloride
| Solvent | Solubility | Source(s) |
| Water | Freely soluble; 100 mg/mL | [9][10] |
| Methanol | Freely soluble | [4][9] |
| Ethanol | Slightly soluble; Insoluble | [9][10] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [10] |
| Acetonitrile | Slightly soluble | [9] |
| Methylene Chloride | Sparingly soluble | [9] |
| Acetone | Insoluble | [4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [8] |
Table 3: Spectroscopic and Physicochemical Parameters of Epirubicin Hydrochloride
| Parameter | Value | Source(s) |
| UV-Vis λmax (in H₂O) | 234, 252, 289, 479, 497 nm | [3][8] |
| pKa₁ (phenol) | 9.17 | |
| pKa₂ (amine) | 9.93 | [7] |
| pKa₃ (hydroxyl) | 12.67 |
Chemical Structure
Epirubicin Hydrochloride is a complex molecule characterized by a tetracyclic aglycone, daunosamine sugar moiety, and a hydrochloride salt.
Caption: Chemical structure of Epirubicin Hydrochloride.
Mechanism of Action
The primary antineoplastic activity of Epirubicin Hydrochloride is achieved through a multi-faceted mechanism that ultimately leads to cell death.[2][10] The core mechanisms are DNA intercalation and inhibition of topoisomerase II.[4][10]
Caption: Mechanism of action of Epirubicin Hydrochloride.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and evaluation of Epirubicin Hydrochloride.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the quantification and purity assessment of Epirubicin Hydrochloride.[11][12]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[11]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of 0.16% o-phosphoric acid solution (A) and a mixture of acetonitrile and methanol (80:20, v/v) (B) in a ratio of 60:40 (A:B).[11][12]
-
Sample Preparation: Dissolve an accurately weighed quantity of Epirubicin Hydrochloride in the mobile phase to achieve a known concentration (e.g., 10 µg/mL).[11]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the sample solution.
-
Record the chromatogram and determine the retention time and peak area of Epirubicin Hydrochloride.
-
Quantify the sample by comparing its peak area with that of a standard of known concentration.
-
Spectroscopic Analysis
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Deionized water or a suitable buffer.
-
Sample Preparation: Prepare a dilute solution of Epirubicin Hydrochloride in the chosen solvent (e.g., 10 µg/mL).
-
Procedure:
-
Record the UV-Vis spectrum from 200 to 800 nm against a solvent blank.
-
Identify the wavelengths of maximum absorbance (λmax). The characteristic λmax values for Epirubicin Hydrochloride are approximately 234, 252, 289, and 479 nm.[8]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of Epirubicin Hydrochloride with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.
-
-
Procedure:
-
Record the IR spectrum of the KBr pellet from approximately 4000 to 400 cm⁻¹.
-
Identify characteristic peaks corresponding to the functional groups present in the Epirubicin Hydrochloride molecule.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of Epirubicin Hydrochloride in about 0.7 mL of DMSO-d₆.
-
Procedure:
-
Acquire the ¹H NMR spectrum. Key chemical shifts for Epirubicin Hydrochloride in DMSO-d₆ include a doublet at δ=1.32 ppm (H-6').
-
Acquire the ¹³C NMR spectrum.
-
Analyze the spectra to confirm the chemical structure.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]
-
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Epirubicin Hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Epirubicin Hydrochloride and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value of Epirubicin Hydrochloride.
-
DNA Intercalation and Topoisomerase II Inhibition Assays
The mechanism of action of Epirubicin Hydrochloride can be investigated through DNA intercalation and topoisomerase II inhibition assays.
-
Principle: The intercalation of Epirubicin Hydrochloride into plasmid DNA alters its conformation, leading to a change in its electrophoretic mobility on an agarose gel.
-
Materials:
-
Supercoiled plasmid DNA
-
Epirubicin Hydrochloride
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of Epirubicin Hydrochloride.
-
Run the samples on an agarose gel.
-
Stain the gel and visualize the DNA bands under UV light.
-
Observe the shift in the mobility of the plasmid DNA bands with increasing concentrations of Epirubicin Hydrochloride, indicating intercalation.
-
-
Principle: Epirubicin Hydrochloride stabilizes the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA cleavage products.
-
Materials:
-
Human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer containing ATP
-
Epirubicin Hydrochloride
-
Proteinase K and SDS
-
Agarose gel electrophoresis system
-
-
Procedure:
-
Incubate supercoiled plasmid DNA with topoisomerase II in the presence and absence of Epirubicin Hydrochloride.
-
Stop the reaction by adding SDS and proteinase K to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
An increase in the amount of linear and nicked DNA in the presence of Epirubicin Hydrochloride indicates the stabilization of the topoisomerase II-DNA cleavage complex.
-
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive characterization of Epirubicin Hydrochloride.
Caption: General experimental workflow for Epirubicin Hydrochloride.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. researchgate.net [researchgate.net]
- 6. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 7. Epirubicin Hydrochloride | C27H30ClNO11 | CID 65348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Page loading... [guidechem.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
